6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
CAS No.: 1058396-61-4
Cat. No.: VC11931135
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058396-61-4 |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H24N4O5/c1-2-31-18-7-5-17(6-8-18)19-14-21(28)27(16-24-19)15-22(29)25-9-11-26(12-10-25)23(30)20-4-3-13-32-20/h3-8,13-14,16H,2,9-12,15H2,1H3 |
| Standard InChI Key | FCYFAMBQMOGXQE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
A 3,4-dihydropyrimidin-4-one core, a six-membered ring with one double bond and a ketone group.
-
A 4-ethoxyphenyl substituent at position 6, contributing hydrophobic and electron-donating properties via the ethoxy group.
-
A 2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl side chain at position 3, introducing a piperazine-furan hybrid with amide and ketone functionalities .
The IUPAC name reflects this arrangement:
6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₅ | |
| Molecular Weight | 436.5 g/mol | |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| InChIKey | FCYFAMBQMOGXQE-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
-
Furan-2-carbonyl-piperazine formation: Furan-2-carboxylic acid undergoes nucleophilic acyl substitution with piperazine in the presence of a coupling agent (e.g., DCC).
-
Ethyl ketone intermediate: Reaction of chloroacetyl chloride with the furan-piperazine derivative yields a 2-chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone.
-
Pyrimidinone assembly: A Biginelli-like condensation between 4-ethoxybenzaldehyde, urea, and the ethyl ketone intermediate forms the dihydropyrimidinone ring .
Key challenges include regioselectivity in the cyclization step and purification of the final product, which typically requires column chromatography or recrystallization.
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 6-Phenyl-3,4-dihydropyrimidin-4-one | Topoisomerase II | 1.2 | |
| Furan-piperazine derivatives | Staphylococcus aureus | 4.8 | |
| PROTACs with piperazine linkers | BRD4 | 0.03 |
Applications and Research Directions
Therapeutic Development
The compound’s modular structure makes it a candidate for:
-
Antibiotic adjuvants: Enhancing permeability across Gram-negative bacterial membranes.
-
Kinase inhibitors: Computational docking studies suggest affinity for EGFR and VEGFR2.
-
PROTAC platforms: Piperazine linkers improve solubility and proteasome engagement .
Material Science
Its rigid heterocyclic core could serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications .
Research Gaps and Future Work
Despite its promise, critical gaps remain:
-
In vivo toxicity profiles: No data on LD₅₀ or chronic exposure effects.
-
Structure-activity relationships (SAR): Optimizing substituents (e.g., replacing ethoxy with methoxy) may enhance potency.
-
Crystallographic data: X-ray structures would clarify conformational preferences and docking accuracy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume